![molecular formula C10H6F3N3O2 B1428305 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1245648-27-4](/img/structure/B1428305.png)
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can involve various reactions. For example, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .
Molecular Structure Analysis
The molecular structure of compounds with a trifluoromethyl group can be analyzed using various techniques such as MS, IR, 1H, and 13C NMR spectra . The structure of the compound can also be confirmed by analytical methods .
Chemical Reactions Analysis
Compounds with a trifluoromethyl group can undergo various chemical reactions. For instance, condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone can produce corresponding hydrazones .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with a trifluoromethyl group can be analyzed using various techniques. For instance, the thermal stability and frontier-energy levels of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were analyzed, and these compounds were found to be suitable as host materials for blue organic light-emitting diodes .
Scientific Research Applications
Agriculture: Pesticide Development
This compound is structurally related to trifluoromethylphenyl derivatives, which are key motifs in active agrochemical ingredients . Its potential use in agriculture could be in the development of new pesticides, leveraging the trifluoromethyl group for its bioactivity. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these compounds, making them effective against a variety of pests.
Medicine: Drug Synthesis
The trifluoromethyl group is prevalent in many FDA-approved drugs due to its ability to enhance pharmacological properties . In medicine, 1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid could be used as a precursor or intermediate in the synthesis of drugs that require a trifluoromethylphenyl moiety for therapeutic efficacy.
Material Science: OLED Development
Compounds with trifluoromethylphenyl groups have been used in the synthesis of materials for organic light-emitting diodes (OLEDs) . The compound could serve as a building block for creating new electroluminescent materials with improved stability and performance in OLED technology.
Environmental Science: Pollution Mitigation
While specific applications in environmental science are not directly cited, related trifluoromethylphenyl compounds have been used in the development of environmentally friendly materials . This compound could be explored for its potential in creating materials that help mitigate pollution or improve environmental sustainability.
Biochemistry: Enzyme Inhibition
The compound’s structural similarity to known enzyme inhibitors suggests potential applications in biochemistry research. It could be used to study enzyme activity or as a template for designing new inhibitors that can regulate biochemical pathways .
Pharmacology: Therapeutic Agent Development
In pharmacology, the compound’s trifluoromethylphenyl group is significant, as such structures are often associated with a wide range of pharmacological activities . This makes it a valuable candidate for the development of new therapeutic agents, particularly in areas where modulation of biological targets is required.
Safety and Hazards
Compounds with a trifluoromethyl group can have various safety and hazard characteristics. For instance, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Compounds with a trifluoromethyl group have various potential applications. For example, diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups have been found to be suitable as host materials for blue organic light-emitting diodes . These compounds could potentially be used in the development of new organic light-emitting diodes.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes
Mode of Action
It’s known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of certain groups, facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Trifluoromethyl-substituted aromatic compounds have been associated with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Pharmacokinetics
Some trifluoromethyl-substituted compounds have been noted for their reliable pharmacokinetic properties .
Result of Action
The presence of a trifluoromethyl group can enhance the potency of certain drugs, suggesting that this compound may have significant biological effects .
Action Environment
It’s worth noting that trifluoromethyl-substituted compounds are generally considered to be environmentally stable
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)6-2-1-3-7(4-6)16-5-14-8(15-16)9(17)18/h1-5H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXIOKBTUWPMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC(=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744464 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1245648-27-4 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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